molecular formula C22H23FN4O5 B11485341 N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11485341
M. Wt: 442.4 g/mol
InChI Key: MMOSVMUMOSENNK-UHFFFAOYSA-N
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Description

N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a diethoxyphenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.

    Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Final Assembly: The final step involves the coupling of the oxadiazole ring with the fluorophenyl and diethoxyphenyl groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(3,4-dihydroxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both diethoxyphenyl and fluorophenyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C22H23FN4O5

Molecular Weight

442.4 g/mol

IUPAC Name

N-[2-[(3,4-diethoxybenzoyl)amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C22H23FN4O5/c1-3-30-17-10-7-15(13-18(17)31-4-2)20(28)24-11-12-25-21(29)22-26-19(27-32-22)14-5-8-16(23)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

MMOSVMUMOSENNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)OCC

Origin of Product

United States

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